Cas no 19407-55-7 (8-Chloro-2-phenylquinazolin-4(3H)-one)
8-Chloro-2-phenylquinazolin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 8-Chloro-2-phenylquinazolin-4(3H)-one
- ClC=1C=CC=C2C(NC(=NC12)C1=CC=CC=C1)=O
-
- Inchi: 1S/C14H9ClN2O/c15-11-8-4-7-10-12(11)16-13(17-14(10)18)9-5-2-1-3-6-9/h1-8H,(H,16,17,18)
- InChI Key: OAKSHUMJUNVTAO-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2C(NC(C3C=CC=CC=3)=NC=21)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 363
- XLogP3: 3
- Topological Polar Surface Area: 41.5
8-Chloro-2-phenylquinazolin-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125499-1g |
8-Chloro-2-phenylquinazolin-4(3h)-one |
19407-55-7 | 95% | 1g |
$442.38 | 2023-09-02 | |
| Chemenu | CM212734-1g |
8-Chloro-2-phenylquinazolin-4(3H)-one |
19407-55-7 | 97% | 1g |
$410 | 2021-08-04 | |
| Chemenu | CM212734-1g |
8-Chloro-2-phenylquinazolin-4(3H)-one |
19407-55-7 | 97% | 1g |
$482 | 2022-12-28 |
8-Chloro-2-phenylquinazolin-4(3H)-one Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 8-Chloro-2-phenylquinazolin-4(3H)-one
Professional Introduction to 8-Chloro-2-phenylquinazolin-4(3H)-one (CAS No. 19407-55-7)
8-Chloro-2-phenylquinazolin-4(3H)-one (CAS No. 19407-55-7) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the quinazoline derivatives, a class of molecules known for their broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of a chlorine substituent at the 8-position and a phenyl group at the 2-position enhances its chemical reactivity and biological efficacy, making it a valuable scaffold for drug discovery and development.
The structural motif of 8-Chloro-2-phenylquinazolin-4(3H)-one consists of a fused benzene ring and a pyridazine ring, with functional groups that can be modified to optimize pharmacokinetic and pharmacodynamic profiles. This particular derivative has been extensively studied in academic and industrial research settings for its ability to interact with various biological targets. The chlorine atom at the 8-position serves as a key site for further chemical modifications, allowing researchers to explore diverse analogues with tailored properties.
In recent years, quinazoline derivatives have been recognized for their role in inhibiting kinases, which are enzymes involved in cell signaling pathways. 8-Chloro-2-phenylquinazolin-4(3H)-one has been investigated for its potential as a kinase inhibitor, particularly in the context of treating cancers driven by aberrant kinase activity. Preclinical studies have demonstrated that this compound can modulate signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in malignant cells. The phenyl group at the 2-position contributes to the compound's binding affinity by forming hydrophobic interactions with the target protein, enhancing its therapeutic potential.
Moreover, the synthesis of 8-Chloro-2-phenylquinazolin-4(3H)-one involves multi-step organic reactions that highlight its synthetic accessibility. The chlorine substituent can be introduced through chlorination reactions or by starting from pre-chlorinated intermediates, while the phenyl group can be incorporated via Friedel-Crafts alkylation or other aromatic substitution reactions. These synthetic pathways allow for rapid diversification of the quinazoline core, enabling the exploration of novel derivatives with improved pharmacological profiles.
The biological activity of 8-Chloro-2-phenylquinazolin-4(3H)-one has been further explored in vitro and in vivo models. Studies have shown that this compound exhibits significant inhibitory effects on certain cancer cell lines by inducing apoptosis or inhibiting proliferation. Additionally, it has demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in experimental models. These findings underscore its potential as a lead compound for developing new therapeutic agents targeting chronic diseases.
Recent advancements in computational chemistry have accelerated the discovery process for quinazoline derivatives like 8-Chloro-2-phenylquinazolin-4(3H)-one. Molecular docking simulations and virtual screening techniques have been employed to predict binding affinities and identify optimal analogues with enhanced potency and selectivity. These computational approaches complement traditional experimental methods, providing a more efficient pipeline for drug development.
The pharmaceutical industry has shown interest in quinazoline derivatives due to their structural diversity and biological relevance. Companies are investing in research programs aimed at identifying new applications for compounds like 8-Chloro-2-phenylquinazolin-4(3H)-one, particularly in oncology and inflammatory diseases. Collaborative efforts between academia and industry are fostering innovation, leading to preclinical candidates that may transition into clinical trials in the near future.
The chemical stability of 8-Chloro-2-phenylquinazolin-4(3H)-one is another critical aspect that influences its suitability for pharmaceutical applications. The compound's stability under various storage conditions and during formulation processes must be carefully evaluated to ensure its efficacy throughout the product lifecycle. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to assess purity and stability profiles.
In conclusion,8-Chloro-2-phenylquinazolin-4(3H)-one (CAS No. 19407-55-7) represents a promising scaffold for developing novel therapeutic agents with significant biological activities. Its structural features, synthetic accessibility, and potential applications in treating cancers and inflammatory diseases make it an attractive candidate for further research and development. As advancements continue in drug discovery technologies, compounds like this are poised to play a crucial role in addressing unmet medical needs.
19407-55-7 (8-Chloro-2-phenylquinazolin-4(3H)-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)